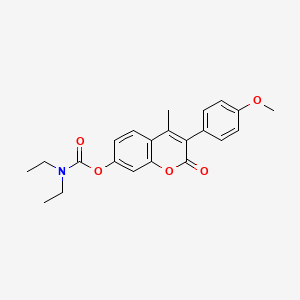
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate is a compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities. The structural features of this compound, particularly the methoxy and methyl substitutions, contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H22N2O5. It has a molecular weight of 362.39 g/mol. The compound features a chromenone core with substituents that enhance its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Chromenone Core : The chromenone core is synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
- Substitution Reactions : Introduction of the methoxy and methyl groups occurs through electrophilic aromatic substitution reactions.
- Formation of Carbamate : The final step involves treating the hydroxyl group with diethylcarbamoyl chloride to form the diethylcarbamate derivative.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
The compound has been shown to possess significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have reported that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting its potential use in treating inflammatory conditions.
Antimicrobial Properties
Preliminary investigations indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It potentially modulates receptor activity related to pain and inflammation, contributing to its therapeutic effects.
- Cell Signaling Pathways : The compound influences cell signaling pathways associated with oxidative stress and apoptosis, promoting cell survival under stress conditions.
Case Studies
Several studies have highlighted the biological potential of compounds similar to this compound:
- Antioxidant Evaluation : A study evaluated similar chromenone derivatives for their DPPH scavenging activity, revealing IC50 values comparable to known antioxidants like ascorbic acid .
- Anti-inflammatory Research : Research focusing on chromenone derivatives demonstrated significant reductions in inflammatory markers in animal models .
- Antimicrobial Testing : In vitro assays showed that derivatives exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)27-17-11-12-18-14(3)20(21(24)28-19(18)13-17)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYBSVWMEYJNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













